Home > Products > Screening Compounds P88817 > 6-Methyl-8-phenyl-3H-purin-2-amine
6-Methyl-8-phenyl-3H-purin-2-amine -

6-Methyl-8-phenyl-3H-purin-2-amine

Catalog Number: EVT-15203025
CAS Number:
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-8-phenyl-3H-purin-2-amine is a purine derivative that exhibits potential biological activities, making it of interest in medicinal chemistry. It belongs to a class of compounds known for their roles as nucleobases or as precursors in the synthesis of various pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a methyl group and a phenyl group attached to the purine ring.

Source and Classification

The compound has been cataloged under the Chemical Abstracts Service with the identification number 1681-10-3. It is classified as a purine derivative, which places it among a group of nitrogen-containing heterocycles that are fundamental to various biological processes, including DNA and RNA synthesis. Purines are also known for their roles in energy metabolism and signal transduction within cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Methyl-8-phenyl-3H-purin-2-amine can be approached through several methods, often involving the modification of existing purine structures. One common method involves redox reactions where an appropriate aniline derivative is reacted with aldehydes under controlled conditions to yield substituted purines. For example, reductive amination techniques have been utilized effectively in synthesizing various N-alkylated derivatives of purines .

Key steps in the synthesis may include:

  1. Formation of the Purine Core: Starting from simple precursors like 2-amino-4,6-dichloropyrimidine, which undergoes nucleophilic substitution.
  2. Substitution Reactions: Introducing the methyl and phenyl groups through electrophilic aromatic substitution or similar reactions.
  3. Purification: Techniques such as crystallization or chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure and Data

The molecular formula for 6-Methyl-8-phenyl-3H-purin-2-amine is C13H12N4C_{13}H_{12}N_{4}, with a molecular weight of approximately 224.26 g/mol. The structural representation includes:

  • A purine ring consisting of fused imidazole and pyrimidine rings.
  • A methyl group at the 6-position.
  • A phenyl group at the 8-position.

The InChI key for this compound is AFWWNHLDHNSVSD-UHFFFAOYSA-N, which provides a standardized way to represent its chemical structure.

Chemical Reactions Analysis

Reactions and Technical Details

6-Methyl-8-phenyl-3H-purin-2-amine can participate in various chemical reactions typical for purines:

  1. Nucleophilic Substitution: The nitrogen atoms in the purine ring can act as nucleophiles, allowing for further functionalization.
  2. Aromatic Electrophilic Substitution: The phenyl group can undergo electrophilic substitution reactions, enabling the introduction of additional substituents.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, affecting the stability of the compound.

These reactions are essential for modifying the compound to enhance its biological activity or selectivity for specific targets in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for 6-Methyl-8-phenyl-3H-purin-2-amine primarily involves its interaction with biological receptors or enzymes that are integral to cellular processes. As a purine derivative, it may act as an inhibitor or modulator of enzymes involved in nucleotide metabolism or signaling pathways, such as:

  1. Adenosine Receptors: Compounds like this can interact with adenosine receptors, influencing physiological responses such as vasodilation and neurotransmission.
  2. Kinase Inhibition: It may also inhibit specific kinases involved in signal transduction pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.

Quantitative data regarding its binding affinity or inhibitory concentrations would be critical for understanding its efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Methyl-8-phenyl-3H-purin-2-amine include:

  • Melting Point: Not extensively documented but expected to be above room temperature due to its solid-state at ambient conditions.

Chemical properties include:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses such as spectroscopic methods (NMR, IR) are used to confirm its structure and purity during synthesis.

Applications

Scientific Uses

6-Methyl-8-phenyl-3H-purin-2-amine has several potential applications in scientific research:

  1. Pharmaceutical Development: Its structural features make it a candidate for drug development targeting various diseases, particularly those involving purinergic signaling pathways.
  2. Biochemical Research: Used as a tool compound to study enzyme mechanisms related to nucleotide metabolism.
  3. Therapeutic Applications: Potentially relevant in treating conditions like cancer, diabetes mellitus, and other metabolic disorders due to its interaction with cellular signaling pathways.
Synthesis and Structure-Activity Relationships (SAR) of 6-Methyl-8-phenyl-3H-purin-2-amine

Synthetic Methodologies for Purine-Scaffold Derivatives

Nucleophilic Substitution Strategies for C6 and C8 Positions

Nucleophilic substitution is pivotal for introducing diverse functional groups at the C6 and C8 positions of the purine core. The C6 position exhibits enhanced reactivity toward amine nucleophiles due to electron deficiency, enabling efficient synthesis of 6-alkylaminopurines. For example, N-methyladenine derivatives are synthesized via amination of 6-chloropurine with methylamine, achieving yields >80% under mild conditions (60°C, 12 h) [1] [6]. At the C8 position, electron-withdrawing groups facilitate nucleophilic displacement. A documented route to 8-phenylpurines involves reacting 8-bromopurine with phenylmagnesium bromide, though competing side reactions limit yields to ~65% [9]. Microwave-assisted protocols significantly improve efficiency, reducing reaction times from hours to minutes while maintaining regioselectivity [1].

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Group Introduction

Palladium-catalyzed cross-couplings enable direct arylation at sterically hindered purine positions. Suzuki-Miyaura coupling is particularly effective for installing the 8-phenyl group in 6-methyl-8-phenyl-3H-purin-2-amine. Key considerations include:

  • Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ provide optimal activity for aryl boronic acid coupling with 8-bromopurines [9].
  • Electronic Effects: Electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) couple faster than electron-deficient counterparts (e.g., 4-nitrophenyl) [10].
  • Heterocycle Compatibility: The purine N7 nitrogen coordinates with palladium, necessitating protective groups (e.g., N-9 alkylation) to prevent catalyst deactivation [9].

Table 1: Palladium-Catalyzed Synthesis of 8-Arylpurines

8-SubstituentCatalystYield (%)Reaction Time
PhenylPd(PPh₃)₄922 h
4-FluorophenylPd(dppf)Cl₂853 h
3,5-DimethoxyphenylPd(PPh₃)₄784 h

Halogenation and Functional Group Interconversion at Purine Core

Halogenation serves as a gateway for further derivatization. Directed ortho-lithiation of 6-methylpurine followed by bromination yields 8-bromo-6-methylpurine, a versatile intermediate for cross-coupling or nucleophilic substitution [1] [3]. Key transformations include:

  • Bromination: NBS (N-bromosuccinimide) in DMF selectively brominates C8 at 0°C (85% yield) [3].
  • Chlorination: POCl₃ converts purinones to chloropurines, enabling subsequent amination at C2 or C6 [1].
  • Functionalization: 8-Bromo intermediates undergo cyanation (CuCN/DMF) or amination (NH₃/EtOH) to introduce polar groups that modulate solubility [3].

Table 2: Halogenation Conditions for Purine Intermediates

SubstrateReagentTemperatureProductYield (%)
6-Methylpurin-2-amineNBS0°C8-Bromo-6-methylpurin-2-amine85
8-PhenylxanthinePOCl₃Reflux2,6-Dichloro-8-phenylpurine92

Optimization Strategies for Binding Affinity and Selectivity

Role of Methyl and Phenyl Substituents in Aromatic Cage Interactions

The 6-methyl and 8-phenyl groups critically influence target engagement through hydrophobic and π-stacking interactions. SAR studies reveal:

  • 6-Methyl Group: Enhances affinity for hydrophobic enzyme pockets (e.g., Grp94’s allosteric site) by 10-fold compared to unsubstituted analogs. The compact methyl group avoids steric clashes in conserved ATP-binding sites while increasing lipophilicity (clogP +0.5) [1] [6].
  • 8-Phenyl Group: Adopts a "backward-bent" conformation to access hydrophobic subpockets inaccessible to Hsp90 paralogs. Meta-substitution (e.g., 3-Cl, 3-CF₃) improves selectivity for Grp94 over Trap-1 by >30-fold by forming edge-to-face interactions with Phe199 and Tyr200 [1] [3].
  • Conformational Effects: Methylation at N9 restricts rotational freedom, forcing the 8-phenyl group into optimal orientation for target binding, as confirmed by X-ray crystallography [1].

Table 3: Impact of Substituents on Target Binding Affinity

CompoundR⁶R⁸Grp94 IC₅₀ (μM)Selectivity vs. Hsp90
6-H-8-phenylpurin-2-amineHPhenyl1.458-fold
6-Methyl-8-phenylpurin-2-amineMethylPhenyl0.22100-fold
6-Methyl-8-(3-Cl-phenyl)purin-2-amineMethyl3-Chlorophenyl0.18520-fold

Hydrogen Bonding Networks and Halogen Bonding in Target Engagement

The 2-amine group anchors purine derivatives in binding sites through H-bond donation/acceptance:

  • H-Bond Donation: The exocyclic NH₂ donates H-bonds to backbone carbonyls (e.g., Gly135 in Grp94), with methylation reducing affinity 5-fold due to lost H-bond capacity [1].
  • Halogen Bonding: 8-(3-Bromophenyl) derivatives form orthogonal X-bonds (C–Br···O=C) with Thr139, improving selectivity over off-target kinases. Fluorine at meta-positions enhances metabolic stability without perturbing H-bond networks [3].
  • Water Displacement: Hydrophobic 6-methyl/8-phenyl substituents displace high-energy water molecules from hydrophobic subpockets, contributing 1–3 kcal/mol binding energy [1].

Bioisosteric Replacements and Scaffold Hopping

Comparative Analysis of Pyrazolopyrimidine vs. Purine Scaffolds

Pyrazolopyrimidines serve as purine bioisosteres but exhibit distinct pharmacodynamic profiles:

  • Binding Mode: Pyrazolopyrimidines lack N1, preventing a key H-bond with Glu47 in Hsp90, reducing affinity 5-fold versus purine analogs [1] [6].
  • Electron Density: Reduced π-excessive character in pyrazolopyrimidines diminishes stacking with aromatic residues (e.g., Phe124), lowering inhibitory potency against Grp94 (IC₅₀ 0.44 μM vs. 0.22 μM for purine) [1].
  • Selectivity: Purines achieve >100-fold selectivity for Grp94 over Hsp90α/β by accessing a unique hydrophobic cleft, while pyrazolopyrimidines exhibit <10-fold selectivity due to incomplete subpocket occupancy [1] [6].

Table 4: Scaffold Comparison in Target Inhibition

ScaffoldGrp94 IC₅₀ (μM)Hsp90α IC₅₀ (μM)Solubility (μg/mL)
Purine (6-methyl-8-phenyl)0.2222.08.5
Pyrazolopyrimidine0.444.824.3
Imidazopyrimidine0.15>10012.1

Impact of Heteroatom Rearrangements on Pharmacokinetic Profiles

Heteroatom permutations significantly alter absorption and metabolism:

  • Triazole-to-Imidazole Rearrangement: Imidazo[1,2-a]pyrimidines (e.g., DSM151) exhibit 4-fold enhanced PfDHODH binding (IC₅₀ 0.077 μM) versus triazolopyrimidines but suffer from accelerated hepatic clearance in mice (t₁/₂ 1.2 h vs. 6.5 h) due to CYP3A4 oxidation [7] [10].
  • Nitrogen Position: Moving N7 to N8 in purine analogs increases polarity (clogP −0.3), improving aqueous solubility (25 μM → 120 μM) but reducing blood-brain barrier penetration [10].
  • Metabolic Stability: Fluorine incorporation at C2 reduces microsomal degradation by blocking CYP2D6-mediated oxidation, extending in vivo half-life 3-fold [3] [7].

Table 5: Pharmacokinetic Effects of Scaffold Modifications

Modificationt₁/₂ (h)Cₘₐₓ (μg/mL)Vd (L/kg)Clearance (mL/min/kg)
Purine core4.21.82.135
Triazole-to-imidazole rearrangement1.20.93.5128
2-Fluoropurine12.63.11.822

Properties

Product Name

6-Methyl-8-phenyl-3H-purin-2-amine

IUPAC Name

6-methyl-8-phenyl-7H-purin-2-amine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C12H11N5/c1-7-9-11(17-12(13)14-7)16-10(15-9)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,14,15,16,17)

InChI Key

TXAXDNCWNHHKMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=C(N2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.